

Physical and chemical properties of diisopropylidene mannitol

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Compound of Interest		
Compound Name:	2,3:5,6-Di-O-isopropylidene-D- mannitol	
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An In-depth Technical Guide to 1,2:5,6-Di-O-isopropylidene-D-mannitol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2:5,6-Di-O-isopropylidene-D-mannitol, also commonly referred to as D-mannitol diacetonide, is a protected derivative of D-mannitol, a naturally occurring sugar alcohol.[1][2] Its significance in chemical synthesis and pharmaceutical development stems from its role as a versatile chiral building block.[3][4] The two isopropylidene groups protect the 1,2 and 5,6 diol functionalities of the D-mannitol backbone, leaving the central 3,4-diol available for further chemical modification. This unique structural feature allows for the stereocontrolled synthesis of complex chiral molecules.[1][3]

In the pharmaceutical industry, this compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the antihypertensive drug Nebivolol.[5] It is also utilized in drug formulation to enhance the stability and bioavailability of sensitive biomolecules.[1] Its ability to form stable complexes makes it a valuable excipient, particularly for oral medications requiring improved solubility.[1] Beyond pharmaceuticals, it finds applications in carbohydrate chemistry research and the development of new materials.[1]

Physical and Chemical Properties



1,2:5,6-Di-O-isopropylidene-D-mannitol presents as a white crystalline powder.[1][6] It is known to be sensitive to moisture.[7]

Table 1: Physical Properties of 1,2:5,6-Di-O-

isopropylidene-D-mannitol

Property	Value	Source(s)
Molecular Formula	C12H22O6	[1][8][9]
Molecular Weight	262.30 g/mol	[8][9]
CAS Number	1707-77-3	[1][6][9]
Appearance	White crystalline powder	[1][6][7]
Melting Point	118-124 °C	[6][9]
Optical Rotation [α]D	+5.5° to +7.5° (c=5 in CHCl ₃)	[1][9]
Purity (by GC)	≥96%	[1][6]
Water Content	≤1%	[6]

Table 2: Spectroscopic Data of 1,2:5,6-Di-O-

isopropylidene-D-mannitol

Spectrum Type	Data	Source(s)
¹H NMR (CDCl₃)	δ: 3.75 (H3), 3.98 (dd, 2H, J = 5.4 Hz, Jgem = 8.4 Hz, H1), 4.09-4.22 (m, 4H, H1' and H2)	[3]
¹³ C NMR (75 MHz, CDCl ₃)	δ: 25.4 (C4'), 26.9 (C4), 67.0 (C1), 71.3 (C3), 76.3 (C2), 109.6 [C(CH ₃) ₂]	[3][10]

Key Chemical Reactions and Applications

The primary chemical utility of 1,2:5,6-di-O-isopropylidene-D-mannitol lies in its function as a chiral precursor. The unprotected central diol (at C3 and C4) is susceptible to oxidative



cleavage, a reaction that forms the basis for many of its synthetic applications.

Oxidative Cleavage

The most prominent reaction is the oxidative cleavage of the C3-C4 bond using reagents like sodium metaperiodate (NaIO₄) or lead tetraacetate (Pb(OAc)₄).[3][11] This reaction yields two molecules of the valuable chiral building block, 2,3-O-isopropylidene-D-glyceraldehyde.[3][11] This C3-synthon is widely used in the asymmetric synthesis of a vast array of natural products and pharmaceuticals.[10]



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Caption: Oxidative cleavage of diisopropylidene mannitol.

Experimental Protocols Synthesis of 1,2:5,6-Di-O-isopropylidene-D-mannitol

A high-yield synthesis involves the acetalation of D-mannitol using acetone in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂).[3][11]

Materials:

- D-mannitol
- Anhydrous Acetone
- Anhydrous Zinc Chloride (ZnCl₂)
- · Diethyl ether
- Hexane
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)[12]



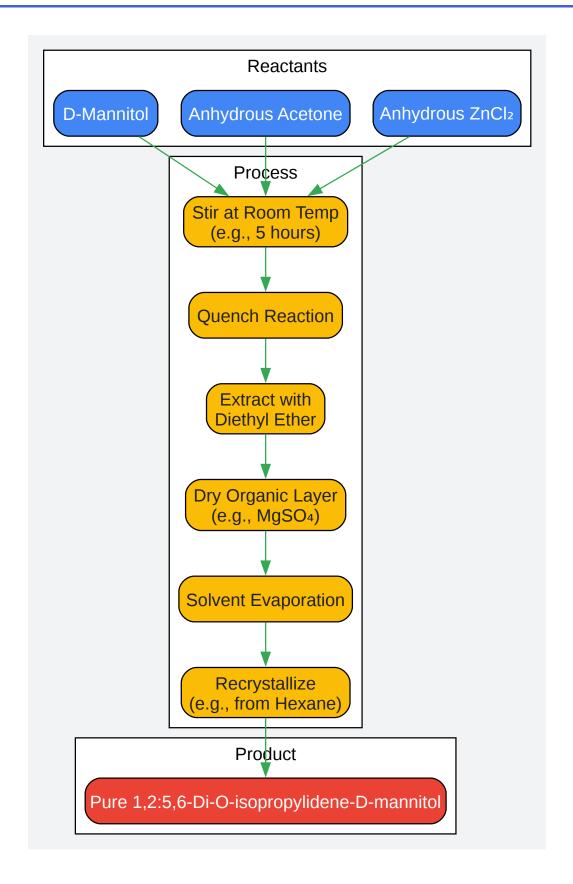




Procedure:[3][11][12]

- Reaction Setup: A flask is charged with D-mannitol and anhydrous acetone.
- Catalyst Addition: Anhydrous zinc chloride is added to the suspension. The mixture is stirred vigorously at room temperature.
- Reaction Monitoring: The reaction proceeds for several hours (e.g., 5 hours), during which the solid D-mannitol gradually dissolves, indicating the formation of the acetone acetal.[3]
- Work-up: The reaction is quenched, often with an aqueous solution. The large amount of zinc chloride must be removed.[11]
- Extraction: The product is extracted from the aqueous layer using an organic solvent like diethyl ether.[3]
- Drying and Concentration: The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.[3][12]
- Purification: The crude product is purified by recrystallization, typically from a solvent system like hexane or dibutyl ether, to yield the final product as white crystals.[3][11][12]





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Caption: General workflow for diisopropylidene mannitol synthesis.



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